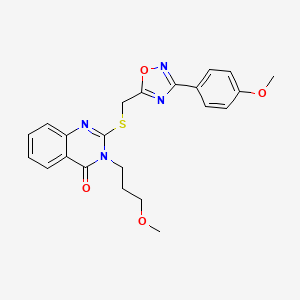

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one represents a novel derivative of quinazolin-4(3H)-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antimicrobial, and cytotoxic properties based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of quinazolin-4(3H)-one derivatives typically involves the reaction of various substituted anilines with isocyanates or other electrophiles. The introduction of oxadiazole and thioether functionalities enhances the pharmacological profile of these compounds. The presence of methoxy groups in both the phenyl and propyl chains may influence lipophilicity and biological interactions.

Antiproliferative Activity

Research indicates that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have demonstrated that derivatives like A3 and A5 show high cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 10 μM to 12 μM .

- Mechanism of Action : These compounds often inhibit critical signaling pathways involved in cancer cell proliferation, such as the EGFR pathway, which is vital in non-small cell lung cancer (NSCLC) .

Antimicrobial Activity

The antimicrobial potential of quinazolin-4(3H)-one derivatives has been extensively studied:

- Spectrum of Activity : Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

- Testing Methods : The broth microdilution method is commonly employed to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives possess potent antibacterial properties comparable to established antibiotics .

Comparative Analysis of Biological Activities

A summary table comparing the biological activities of related quinazolinone derivatives is provided below:

| Compound Type | Antiproliferative Activity | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| Quinazolin-4(3H)-one Derivatives | High | Moderate | 10 - 12 μM |

| 1,2,4-Oxadiazole Substituted | Moderate | High | 15 - 20 μM |

| Traditional Quinazolinones | Variable | Variable | 20 - 30 μM |

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated a series of quinazolinone derivatives for their ability to inhibit tumor growth in vitro. The most active compound demonstrated a significant reduction in cell viability across multiple cancer cell lines, highlighting the potential for further development as anticancer agents .

- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of synthesized quinazolinones against clinical isolates. Results indicated that several derivatives exhibited strong inhibition against resistant bacterial strains, suggesting their potential as new therapeutic agents .

Applications De Recherche Scientifique

Example Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Anthranilic acid, Formamide | Heat |

| 2 | Nucleophilic Attack | Hydrazine, Carboxylic acid | Room temperature |

| 3 | Substitution | Thiol, Base | Reflux |

| 4 | Methylation | Methyl iodide | Base presence |

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In a study assessing antimicrobial efficacy, the compound showed notable inhibition against these pathogens, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Properties

Compounds derived from quinazoline frameworks have also been studied for their anti-inflammatory effects. In vivo studies demonstrated that the compound could reduce inflammation in carrageenan-induced edema models. The results suggested a mechanism involving the inhibition of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated a significant ability to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Case Study 1: Antimicrobial Screening

In a comprehensive study on antimicrobial activities of quinazoline derivatives, the compound exhibited:

- MIC against Staphylococcus aureus : 50 μg/mL

- MIC against Escherichia coli : 75 μg/mL

- Effectiveness against Candida albicans : Moderate inhibition observed.

This study highlights the compound's potential as an alternative treatment for infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Efficacy

A separate investigation focused on the anti-inflammatory properties of this compound found that it significantly reduced paw edema in rat models when compared to standard anti-inflammatory drugs like indomethacin. The effective dose was determined to be around 10 mg/kg .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-CH2-) connecting the oxadiazole and quinazolinone moieties is susceptible to nucleophilic substitution under basic or acidic conditions.

Example Reaction:

Replacement of the thioether group with amines or alkoxy groups:

Compound+R-NH2Base2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Ring-Opening Reactions of the Oxadiazole

The 1,2,4-oxadiazole ring can undergo ring-opening under acidic or reductive conditions, forming intermediates for further functionalization.

Example Reaction:

Acid-catalyzed hydrolysis to form amidoxime derivatives:

Oxadiazole+H2OHClAmidoxime intermediate

Functionalization of the Quinazolinone Core

The quinazolinone’s C2 and N3 positions are reactive sites for electrophilic or nucleophilic attacks:

C2 Modifications

-

Halogenation: Bromination at C2 using N-bromosuccinimide (NBS) in acetic acid .

-

Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .

N3 Modifications

Cycloaddition Reactions

The oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles:

Oxadiazole+R-C≡N-OΔTriazole-oxadiazole hybrid

Oxidation and Reduction Reactions

-

Oxidation of Thioether:

Reaction with m-CPBA (meta-chloroperbenzoic acid) yields sulfoxide or sulfone derivatives . -

Reduction of Oxadiazole:

Catalytic hydrogenation (H2/Pd-C) cleaves the oxadiazole ring to form diamines .

Key Reaction Data Table

Mechanistic Insights

-

Thioether Reactivity: The electron-withdrawing oxadiazole enhances the electrophilicity of the adjacent methylthio group, facilitating nucleophilic displacement .

-

Oxadiazole Stability: The 1,2,4-oxadiazole ring is stable under neutral conditions but prone to hydrolysis in strong acids or bases due to ring strain .

Analytical Characterization

Key techniques for reaction validation:

Propriétés

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-28-13-5-12-26-21(27)17-6-3-4-7-18(17)23-22(26)31-14-19-24-20(25-30-19)15-8-10-16(29-2)11-9-15/h3-4,6-11H,5,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUWSHRPZHYIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.